molecular formula C11H15KOS2 B12062899 Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt

Cat. No.: B12062899
M. Wt: 266.5 g/mol
InChI Key: IGULCCCBGBDZKQ-HJPGVBIPSA-M
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Description

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt is a chemical compound known for its inhibitory effects on phosphatidylcholine-specific phospholipase C activity. It is an antiviral and antitumor xanthate compound, often used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt typically involves the reaction of carbonodithioic acid with octahydro-4,7-methano-1H-inden-5-yl ester in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield simpler derivatives .

Scientific Research Applications

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphatidylcholine-specific phospholipase C activity. This inhibition disrupts the phospholipid metabolism in cells, leading to various biological effects. The molecular targets and pathways involved include the phospholipase C enzyme and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt is unique due to its specific structure and the resulting chemical properties. Its ability to inhibit phosphatidylcholine-specific phospholipase C activity sets it apart from other similar compounds .

Properties

Molecular Formula

C11H15KOS2

Molecular Weight

266.5 g/mol

IUPAC Name

potassium;[(1R,7R)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate

InChI

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7?,8?,9-,10?;/m1./s1

InChI Key

IGULCCCBGBDZKQ-HJPGVBIPSA-M

Isomeric SMILES

C1CC2[C@@H]3C[C@H](C2C1)C(C3)OC(=S)[S-].[K+]

Canonical SMILES

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+]

Origin of Product

United States

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